molecular formula C12H18O B14390990 5-Methylspiro[5.5]undec-1-en-3-one CAS No. 88245-96-9

5-Methylspiro[5.5]undec-1-en-3-one

Cat. No.: B14390990
CAS No.: 88245-96-9
M. Wt: 178.27 g/mol
InChI Key: VBBAIRHFKXRSLF-UHFFFAOYSA-N
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Description

5-Methylspiro[55]undec-1-en-3-one is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylspiro[5.5]undec-1-en-3-one typically involves the formation of the spiro structure through cyclization reactions. One common method includes the reaction of appropriate ketones with cyclic alkenes under acidic or basic conditions to form the spiro compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methylspiro[5.5]undec-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-Methylspiro[5.5]undec-1-en-3-one involves its interaction with specific molecular targets and pathways. The spiro structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylspiro[5.5]undec-1-en-3-one is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications compared to other spiro compounds .

Properties

CAS No.

88245-96-9

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

5-methylspiro[5.5]undec-1-en-3-one

InChI

InChI=1S/C12H18O/c1-10-9-11(13)5-8-12(10)6-3-2-4-7-12/h5,8,10H,2-4,6-7,9H2,1H3

InChI Key

VBBAIRHFKXRSLF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C=CC12CCCCC2

Origin of Product

United States

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